3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol
Overview
Description
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol, also known as Hexaethylene glycol dithiol, is an organic compound . It belongs to the class of organic compounds known as dialkyl ethers .
Molecular Structure Analysis
The molecular formula of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is C12H26O5 . It has a molecular weight of 250.33 g/mol . The structure of this compound includes 5 oxygen atoms and 14 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 and a boiling point of 300.9±27.0 °C at 760 mmHg . It has a refractive index of 1.427 and a molar refractivity of 66.4±0.3 cm3 . The compound has 5 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Ionophoric Properties
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol exhibits enhanced ionophoric properties when converted by Fe3+ oxidation. This transformation leads to analogues of 15-crown-5 and 18-crown-6, known for their ability to act as ion carriers (Raban, Greenblatt, & Kandil, 1983).
Complexation with Metal Salts
This compound forms complexes with alkali and alkaline-earth metal salts in acetonitrile, displaying various compositions and stabilities. Notably, the BaL2+ complex shows high stability, while NH4L+ and CaL2+ are less stable. The selectivity for Li is significantly higher compared to crown ethers (Solov'ev et al., 1991).
Coordination to Uranium(VI)
The compound has been shown to behave as a unidentate donor and hydrogen bond acceptor in the coordination to uranium(VI), demonstrating its versatility in chemical bonding and potential applications in nuclear chemistry (Rogers et al., 1989).
Poly(phenylacetylene) Derivatives
It has been used in the synthesis of poly(phenylacetylene) derivatives with crown ether on the main chain. These polymers exhibit significant stereoregularity and demonstrate induced circular dichroism (CD) in the presence of specific acid salts, indicating potential applications in polymer chemistry and materials science (Kakuchi et al., 2005).
Metalorganic Chemical Vapor Deposition
Its adducts have been utilized in metalorganic chemical vapor deposition, particularly for barium complexes. This process is crucial for producing thin films in materials science and electronic component fabrication (Gardiner et al., 1991).
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5S2/c18-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-12-19/h18-19H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHSDYYORJTHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS)OCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520301 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG5-thiol | |
CAS RN |
89141-22-0 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa(ethylene glycol) Dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.